molecular formula C15H24O B046542 (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane CAS No. 1139-30-6

(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane

Cat. No.: B046542
CAS No.: 1139-30-6
M. Wt: 220.35 g/mol
InChI Key: NVEQFIOZRFFVFW-RGCMKSIDSA-N
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Mechanism of Action

Target of Action

Caryophyllene oxide is a natural sesquiterpenoid that primarily targets the cannabinoid receptor type (CB2-R) . This receptor plays a crucial role in the body’s response to inflammation and pain . In addition to CB2-R, caryophyllene oxide also activates PPAR-α , a nuclear receptor that modulates lipid metabolism .

Mode of Action

Caryophyllene oxide interacts with its targets by acting as a selective activator. When it binds to the CB2-R, it triggers a series of cellular responses that result in analgesic (pain-relieving) and anti-inflammatory effects . Similarly, its interaction with PPAR-α leads to an increase in the transcription of fatty acid oxidation enzymes, thereby favorably modulating lipid metabolism .

Biochemical Pathways

The activation of CB2-R by caryophyllene oxide can lead to the inhibition of pro-inflammatory mediators, thereby reducing inflammation and pain . On the other hand, its activation of PPAR-α stimulates the NCOA4/FTH1/LC3 pathway , which is involved in ferritinophagy, a process that regulates iron metabolism . This can lead to downstream effects such as the production and accumulation of intracellular reactive oxygen species and lipid peroxidation .

Pharmacokinetics

Caryophyllene oxide has been found to significantly inhibit the activity of the CYP3A enzyme . This enzyme is involved in the metabolism of many drugs, and its inhibition by caryophyllene oxide may affect the pharmacokinetics of these substances .

Result of Action

The activation of CB2-R and PPAR-α by caryophyllene oxide results in a variety of cellular effects. These include analgesic and anti-inflammatory effects , as well as changes in lipid metabolism and iron homeostasis . These effects make caryophyllene oxide a potential therapeutic agent for conditions such as pain, inflammation, and disorders of lipid metabolism and iron homeostasis .

Biochemical Analysis

Biochemical Properties

Caryophyllene oxide is involved in a variety of chemical transformations and biological activities . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Caryophyllene oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Caryophyllene oxide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Caryophyllene oxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Caryophyllene oxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Caryophyllene oxide and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Caryophyllene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives with potential biological activities, such as anti-inflammatory and anticancer properties .

Properties

IUPAC Name

(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
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InChI

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1
Source PubChem
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InChI Key

NVEQFIOZRFFVFW-RGCMKSIDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
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DSSTOX Substance ID

DTXSID4051586
Record name (-)Carophyllene oxide
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Molecular Weight

220.35 g/mol
Source PubChem
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Physical Description

Fine colorless crystals; [MSDSonline], Colourless solid; Sweet fruity aroma
Record name beta-Caryophyllene epoxide
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Record name beta-Caryophyllene oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/
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Solubility

Insoluble in water; Soluble in fat, Soluble (in ethanol)
Record name beta-Caryophyllene oxide
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CAS No.

1139-30-6
Record name Caryophyllene oxide
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Record name (-)-beta-Caryophyllene epoxide
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Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-, (1R,4R,6R,10S)-
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Record name (-)Carophyllene oxide
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Record name [1R-(1R*,4R*,6R*,10S*)]-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane
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Record name .BETA.-CARYOPHYLLENE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Reactant of Route 2
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Reactant of Route 3
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Reactant of Route 4
Reactant of Route 4
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Reactant of Route 5
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Reactant of Route 6
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
Customer
Q & A

Q1: What is the molecular formula and weight of caryophyllene oxide?

A1: Caryophyllene oxide has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol.

Q2: Which analytical techniques are commonly used to characterize and quantify caryophyllene oxide?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identification and quantification of caryophyllene oxide in complex mixtures like essential oils. [, , ] Gas chromatography with flame ionization detection (GC-FID) is also utilized for quantification purposes. []

Q3: How stable is caryophyllene oxide under different conditions?

A3: Caryophyllene oxide can be susceptible to degradation at high temperatures, as observed during steam distillation, which can lead to underestimation of its content in essential oils when using methods like the European Brewery Convention (EBC) method. [] Alternative methods like headspace-trap GC-MS are considered more suitable for analyzing thermolabile compounds like caryophyllene oxide. []

Q4: What are some notable biological activities associated with caryophyllene oxide?

A4: Caryophyllene oxide displays a range of biological activities, including:

  • Insecticidal activity: Demonstrated against various insects, including house dust mites (Dermatophagoides farinae and D. pteronyssinus), [] the cigarette beetle (Lasioderma serricorne), [] the maize weevil (Sitophilus zeamais), and the red flour beetle (Tribolium castaneum). []
  • Antifungal activity: Effective against various fungal species, including Fusarium moniliforme, Rhizoctonia solani, and Helminthosporium oryzae. []
  • Anti-inflammatory activity: Shown to inhibit nitric oxide (NO) production. []
  • Antioxidant activity: Demonstrates free radical scavenging ability and inhibition of intracellular DCFH oxidation induced by tert-butylhydroperoxide. [, ]
  • Antimicrobial activity: Active against both Escherichia coli and Staphylococcus aureus. []
  • Local anesthetic activity: Reduces electrically evoked contractions in a rat phrenic hemidiaphragm preparation and increases the number of stimuli needed to provoke a conjunctival reflex in rabbits. []

Q5: How does caryophyllene oxide exert its insecticidal effects?

A5: While the exact mechanisms of action are not fully elucidated, studies suggest caryophyllene oxide exhibits both contact and repellent activities against insects. [, ]

Q6: Which compound contributes significantly to the anti-inflammatory and antioxidant activities of Tanacetum vulgare essential oil?

A6: Research suggests that caryophyllene oxide plays a crucial role in the antioxidant activity of Tanacetum vulgare essential oil, along with α-pinene. []

Q7: Does caryophyllene oxide show potential as an anti-aging agent?

A7: A study indicated that essential oil from Acca sellowiana (Feijoa) stems, rich in caryophyllene oxide, exhibited inhibitory effects against enzymes implicated in aging, including acetylcholinesterase, β-secretase, collagenase, elastase, and tyrosinase. [] Molecular docking studies further supported the potential of caryophyllene oxide as an anti-aging agent. []

Q8: How does the structure of caryophyllene oxide relate to its biological activity?

A8: While caryophyllene oxide exhibits various activities, its precursor, β-caryophyllene, often displays similar, though sometimes weaker, effects. [, , ] This suggests that the epoxide group in caryophyllene oxide plays a significant role in enhancing its biological activities. Further research is necessary to fully comprehend the structure-activity relationship and optimize its therapeutic potential.

Q9: What is the impact of the double bond at C6 on the locomotor-reducing activity of zerumbone derivatives?

A9: Studies on zerumbone derivatives, synthesized from the sesquiterpene zerumbone, have shown that the presence of the double bond at C6 is crucial for their locomotor-reducing effects. [] Absence or modification of this double bond weakens the observed activity. []

Q10: Can caryophyllene oxide be metabolized by microorganisms?

A10: Yes, Aspergillus niger TBUYN-2 can biotransform caryophyllene oxide into (-)-caryophyllene-12-oic acid and (-)-caryophyllene-6,7,12-triol, both identified as novel compounds. []

Q11: What are some potential applications of caryophyllene oxide based on its biological properties?

A11: The diverse bioactivities of caryophyllene oxide make it a promising candidate for various applications, including:

  • Development of bio-insecticides: Its insecticidal properties, particularly against agricultural pests and house dust mites, highlight its potential as a natural and safer alternative to synthetic insecticides. [, , ]
  • Food preservation: Its antifungal properties suggest potential applications in food preservation, preventing spoilage and extending shelf life. [, ]
  • Pharmaceutical formulations: Its anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation for potential use in pharmaceutical formulations targeting various conditions. []

Q12: Can caryophyllene oxide be used in cosmetic formulations?

A12: Its presence in essential oils used in cosmetics and its potential anti-aging and tyrosinase inhibitory activities suggest its possible use in cosmetic formulations, particularly for anti-aging and skin-lightening products. [, ]

Q13: What is known about the toxicity of caryophyllene oxide?

A13: While caryophyllene oxide generally exhibits a good safety profile, further studies are needed to comprehensively assess its toxicity, particularly concerning long-term exposure and potential adverse effects. [, ]

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